molecular formula C12H11N3 B1452049 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-09-5

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

Cat. No.: B1452049
CAS No.: 1029691-09-5
M. Wt: 197.24 g/mol
InChI Key: UGVXXDSOHKIRJX-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a chemical compound with the molecular formula C12H11N3. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of indole derivatives with nitriles under specific conditions. For example, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base can yield the desired compound .

Industrial Production Methods

the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield fully saturated derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is unique due to its specific structure, which combines the indole ring with a tetrahydrocyclopenta moiety and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-6-7-1-2-11-9(3-7)10-4-8(14)5-12(10)15-11/h1-3,8,15H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVXXDSOHKIRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676456
Record name 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029691-09-5
Record name 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three neck round bottomed flask, equipped with a mechanical stirrer, prepare a mixture of THF (3100 ml) and ethanol (550 ml). To this mixture add crude 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile (170 g, 0.52 mol) and stir for 15 min. Add hydrazine hydrate (90 ml, 1.9 mol) and stir the mixture at room temperature for 16 h. Check by LC/MS to confirm that no starting material remains. Filter the crude reaction in vacuo and wash the solid with THF (2×200 mL). Collect the mother liquors and remove the solvent under vacuum. Purify by silica gel filtration (1.5″ high, very wide SiO2 pad) using (2 M NH3/MeOH)/CH2Cl2 (3-10%). Collect the fractions containing product and remove the solvent. Add acetonitrile (180 ml) and reflux the mixture for 15 min and then cool to room temperature. Collect a brown solid by filtration and dry in vacuo overnight at 40° C. to give the racemic title compound, 55 g (60%). GC-MS: 198 (M+), 196 (M−);
Name
Quantity
3100 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
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2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
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2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Reactant of Route 5
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Reactant of Route 6
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile

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